Technical Profile: Propyl Piperidine-1-Carboxylate (CAS 27000-70-0)
Technical Profile: Propyl Piperidine-1-Carboxylate (CAS 27000-70-0)
Executive Summary
Propyl piperidine-1-carboxylate (CAS 27000-70-0) is a specialized organic carbamate ester serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Structurally characterized by a piperidine ring nitrogen-protected by a propyloxycarbonyl group, it functions as a lipophilic building block for generating complex pharmaceutical scaffolds, particularly in the development of serine hydrolase inhibitors and G-protein coupled receptor (GPCR) ligands.
While structurally homologous to the commercial insect repellent Picaridin (KBR 3023), this compound is primarily utilized as a versatile electrophilic species or protected amine precursor in synthetic workflows. This guide details its physicochemical properties, validated synthesis protocols, and application in drug discovery pipelines.
Physicochemical Characterization
Understanding the physical profile of CAS 27000-70-0 is essential for optimizing reaction conditions and purification strategies. The compound exhibits moderate lipophilicity, making it soluble in common organic solvents (DCM, EtOAc, MeOH) but sparingly soluble in water.
Table 1: Core Properties
| Property | Value / Description |
| CAS Registry Number | 27000-70-0 |
| IUPAC Name | Propyl piperidine-1-carboxylate |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.018 g/cm³ (predicted) |
| Boiling Point | ~237.7°C at 760 mmHg |
| Flash Point | 97.6°C |
| LogP (Predicted) | 1.9 – 2.3 |
| Refractive Index | 1.469 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
Synthesis & Manufacturing Protocols
The synthesis of Propyl piperidine-1-carboxylate follows a standard nucleophilic acyl substitution mechanism. Two primary pathways are employed depending on scale and reagent availability: the Chloroformate Route (Standard Laboratory Scale) and the Carbonate Transesterification Route (Green Chemistry/Industrial Scale).
Protocol A: The Chloroformate Route (Laboratory Standard)
This method is preferred for high-yield, small-to-medium scale synthesis due to its rapid kinetics and operational simplicity.
Reaction Logic: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of propyl chloroformate. A base (Triethylamine) is required to neutralize the generated HCl byproduct, driving the equilibrium forward and preventing the formation of piperidinium salts.
Materials:
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Piperidine (1.0 eq)
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Propyl chloroformate (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
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Setup: Charge a round-bottom flask with Piperidine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL). Cool the system to 0°C using an ice bath to control the exotherm.
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Addition: Add Propyl chloroformate (11 mmol) dropwise via a syringe pump or addition funnel over 15 minutes. Maintain internal temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of piperidine.
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Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid traces), and brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Synthesis Workflow Diagram
The following diagram illustrates the mechanistic flow and critical control points for the Chloroformate Route.
Caption: Mechanistic pathway for the synthesis of CAS 27000-70-0 via acyl substitution.
Applications in Drug Discovery & Development
Pharmacophore Scaffold
Propyl piperidine-1-carboxylate serves as a "masked" piperidine or a terminal carbamate motif in Structure-Activity Relationship (SAR) studies.
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Lipophilicity Modulation: The propyl chain adds steric bulk and lipophilicity (LogP ~2.0) without introducing hydrogen bond donors, useful for optimizing blood-brain barrier (BBB) penetration in CNS drug design.
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Bioisostere Utility: It acts as a bioisostere for amides or ureas, providing metabolic stability against amidases due to the carbamate linkage.
Structural Analog to Repellents
This compound shares the N-acyl piperidine core with Picaridin (Icaridin), a WHO-recommended insect repellent.
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Research Context: Researchers utilize CAS 27000-70-0 as a reference standard or negative control in repellent efficacy assays to determine the specific contribution of the sec-butyl and hydroxyethyl side chains found in Picaridin versus the simpler propyl chain of this molecule.
Analytical Standard
It is frequently used as an internal standard in the GC-MS analysis of carbamate pesticides or piperidine derivatives due to its distinct fragmentation pattern and stable retention time.
Analytical Profiling (Quality Control)
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 3.40 – 3.50 ppm (m, 4H): Methylene protons adjacent to the nitrogen (Piperidine ring positions 2 and 6).
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δ 4.00 – 4.05 ppm (t, 2H): Methylene protons of the propyl ester group (-O-CH ₂-CH₂-CH₃).
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δ 1.50 – 1.65 ppm (m, 6H): Internal methylene protons of the piperidine ring and the propyl chain.
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δ 0.90 – 0.95 ppm (t, 3H): Terminal methyl group of the propyl chain.
Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 171.
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Base Peak: Typically m/z 112 (Loss of propyloxy group) or m/z 84 (Piperidine ring fragment).
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Fragmentation: Loss of the propyl chain (M-43) is a characteristic cleavage pathway.
Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 27000-70-0 is limited, its structural class (carbamates) dictates the following safety protocols.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.
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Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3389715, 1-(1-Propyl-4-piperidyl)piperidine-4-carboxylic acid (Related Structure). Retrieved from [Link]
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Royal Society of Chemistry (2020). Spectral data of piperidine derivatives and synthesis intermediates. Retrieved from [Link]
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National Institute of Standards and Technology (NIST) (2023). Mass Spectral Library: Piperidinecarboxylic acid esters. Retrieved from [Link][1]
